molecular formula C8H7ClO3 B092838 2-Chloro-4-hydroxy-5-methoxybenzaldehyde CAS No. 18268-76-3

2-Chloro-4-hydroxy-5-methoxybenzaldehyde

Cat. No. B092838
CAS RN: 18268-76-3
M. Wt: 186.59 g/mol
InChI Key: ZOKLABLCKDZYOP-UHFFFAOYSA-N
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Description

“2-Chloro-4-hydroxy-5-methoxybenzaldehyde” is a chemical compound with the molecular formula C8H7ClO3 . It has a molecular weight of 186.59 g/mol . The IUPAC name for this compound is 2-chloro-4-hydroxy-5-methoxybenzaldehyde .


Molecular Structure Analysis

The InChI code for “2-Chloro-4-hydroxy-5-methoxybenzaldehyde” is InChI=1S/C8H7ClO3/c1-12-8-2-5 (4-10)6 (9)3-7 (8)11/h2-4,11H,1H3 . The Canonical SMILES string is COC1=C (C=C (C (=C1)C=O)Cl)O .


Physical And Chemical Properties Analysis

The physical form of “2-Chloro-4-hydroxy-5-methoxybenzaldehyde” is solid . It has a molecular weight of 186.59 g/mol . The computed properties include XLogP3 of 2.1, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 2, Exact Mass of 186.0083718 g/mol, Monoisotopic Mass of 186.0083718 g/mol, and Topological Polar Surface Area of 46.5 Ų .

Scientific Research Applications

Chemical Synthesis

“2-Chloro-4-hydroxy-5-methoxybenzaldehyde” is a chemical compound with the molecular formula C8 H7 Cl O3 . It’s often used in chemical synthesis due to its unique structure and properties .

Preparation of Tetradentate Schiff Base Compounds

This compound has been used in the synthesis of tetradentate Schiff base compounds . Schiff base compounds have a wide range of applications in coordination chemistry and catalysis.

Study of Electroantennogram Response

It has been employed to study the electroantennogram response of the vine weevil (Otiorhynchus sulcatus F.) to a broad range of volatile plant compounds . This kind of study is crucial in understanding insect-plant interactions, which can have significant implications for pest management in agriculture.

Safety and Hazards

The safety information available indicates that “2-Chloro-4-hydroxy-5-methoxybenzaldehyde” has a hazard classification of Acute Tox. 4 Oral . The signal word is “Warning” and the hazard statement is H302 .

Mechanism of Action

Pharmacokinetics

59 g/mol suggests that it may have suitable properties for absorption and distribution in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-hydroxy-5-methoxybenzaldehyde. For instance, it should be stored in a dry, cool, and well-ventilated place . It is also incompatible with strong oxidizing agents .

properties

IUPAC Name

2-chloro-4-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKLABLCKDZYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075139
Record name Benzaldehyde, 2-chloro-4-hydroxy-5-methoxy-
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-hydroxy-5-methoxybenzaldehyde

CAS RN

18268-76-3
Record name 2-Chloro-4-hydroxy-5-methoxybenzaldehyde
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Record name 18268-76-3
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Record name Benzaldehyde, 2-chloro-4-hydroxy-5-methoxy-
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URL https://comptox.epa.gov/dashboard/DTXSID7075139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-hydroxy-5-methoxybenzaldehyde
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Record name 2-Chloro-4-hydroxy-5-methoxybenzaldehyde
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Synthesis routes and methods

Procedure details

2-Chloro-4,5-dimethoxy-benzaldehyde (135, 2.00 g, 0.00997 mol), dichloromethane (73.44 mL) and aluminum trichloride (2.50 g, 0.0187 mol) were combined under an atmosphere of nitrogen. The reaction was stirred at room temperature overnight. The reaction was poured into water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and washed with 5% ethyl acetate in hexane to provide an off-white solid (136, 757 mg, 41%). MS (ESI) [M−H+]−=185.0, 187.0.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
73.44 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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